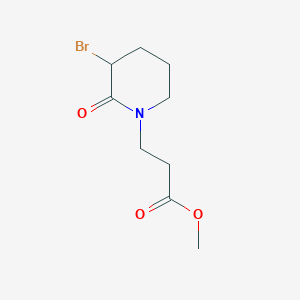

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate

Beschreibung

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate (CAS: 1342507-65-6) is a brominated heterocyclic compound featuring a six-membered piperidinone ring fused with a methyl propanoate ester. Its molecular formula is C₉H₁₄BrNO₃ (calculated molecular weight: 296.12 g/mol), though discrepancies in structural interpretation may lead to alternative formulas (e.g., C₈H₁₃BrNO₃, MW: 251.13 g/mol). The compound’s key functional groups include a 3-bromo-2-oxopiperidin-1-yl moiety and a methyl ester, making it a versatile intermediate in organic synthesis and pharmaceutical research .

The methyl ester improves solubility in organic solvents, facilitating its use in cross-coupling reactions or as a precursor for bioactive molecules.

Eigenschaften

IUPAC Name |

methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXRMHTBAOIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Bromination: The piperidine ring is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of hydroxyl-substituted piperidine derivatives.

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents targeting neurological disorders and other diseases .

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics .

Wirkmechanismus

The mechanism of action of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ring Systems

- Piperidinone vs. Pyrrolidinone: The six-membered piperidinone ring in the main compound reduces ring strain compared to the five-membered pyrrolidinone analog. This difference influences conformational flexibility and reactivity in nucleophilic substitutions .

- Aromatic vs. Non-Aromatic Rings: 2-Bromo-3-methylpyridine (aromatic pyridine) exhibits stability under acidic conditions, while the main compound’s piperidinone ring is more reactive due to its lactam structure .

Substituent Effects

- Bromine Position: Bromine at position 3 (piperidinone) vs. position 2 (pyridine) alters electronic effects. In piperidinone, bromine enhances electrophilicity at the β-carbon, favoring SN2 reactions.

- Ester vs. Carboxylic Acid: The methyl ester group in the main compound improves lipid solubility compared to 2-bromo-2-methyl-propanoic acid, which ionizes in aqueous solutions .

Physicochemical Properties

- Solubility : The main compound’s ester group improves solubility in aprotic solvents (e.g., DCM, THF) compared to carboxylic acid analogs .

- Melting Points: Pyrrolidinone derivatives (e.g., Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate) may have lower melting points due to reduced molecular symmetry .

Research Implications

- Synthetic Utility : The main compound’s bromine and ester groups make it a candidate for Suzuki-Miyaura couplings or ester hydrolysis to carboxylic acids.

- Pharmacological Potential: Structural analogs like the indole derivative () highlight the role of heterocycles in modulating bioactivity, suggesting avenues for antiviral or anticancer agent development.

Biologische Aktivität

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is characterized by a piperidine ring with a bromo substituent and an ester functional group. The synthesis typically involves the bromination of piperidine derivatives followed by esterification. The compound is often used as an intermediate in the synthesis of more complex molecules.

Antimicrobial Properties

Research indicates that compounds similar to methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate exhibit notable antimicrobial activity. For instance, derivatives of piperidine have been shown to possess antibacterial and antifungal properties, which may extend to this compound as well.

Neuroprotective Effects

Recent studies suggest that piperidine derivatives can have neuroprotective effects. For example, compounds that inhibit monoamine oxidase (MAO) show promise in treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter levels and reduction of oxidative stress .

Case Studies

- Inhibition of Enzymatic Activity : In a study assessing the inhibition of MAO, methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate demonstrated significant inhibitory effects comparable to known inhibitors .

- Cell Proliferation Studies : In vitro studies have indicated that certain piperidine derivatives enhance the proliferation of human neural progenitor cells (hNPCs), suggesting potential applications in regenerative medicine .

Data Summary

The following table summarizes key biological activities associated with methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria and fungi | |

| MAO Inhibition | Significant inhibition | |

| Neuroprotection | Enhances hNPC proliferation |

The biological activity of methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, particularly those involved in neurotransmitter metabolism.

- Oxidative Stress Reduction : Similar compounds have been shown to reduce reactive oxygen species (ROS), contributing to their neuroprotective effects.

- Cell Cycle Modulation : Studies suggest that piperidine derivatives can affect cell cycle progression in various cell types, leading to altered proliferation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.